7-methoxy-2,3-dimethyl-1H-indole
Description
7-Methoxy-2,3-dimethyl-1H-indole (CAS: 53918-87-9) is an indole derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molar mass of 220.22 g/mol . The compound features a methoxy (-OCH₃) group at position 7 and methyl (-CH₃) groups at positions 2 and 3 of the indole scaffold (Figure 1). Indole derivatives are widely studied for their biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory properties. This compound has been identified in fungal species E.
Properties
CAS No. |
53918-89-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-9(7)5-4-6-10(11)13-3/h4-6,12H,1-3H3 |
InChI Key |
QDRXDIHPWDIKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions . Another method includes the N-alkylation of 7-methoxy-2-methylindole with specific alkylating agents, followed by further functionalization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Methoxy-2,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target . For example, it has been shown to inhibit tobacco cell growth, which can be partially reversed by indole and tryptophan .
Comparison with Similar Compounds
5-Methoxy-2,3-dimethyl-1H-indole (25)
- Substituents : Methoxy at position 5, methyl at 2 and 3.
- Synthesis : Prepared via halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides, achieving a 60% yield .
- Key Differences : The methoxy group at position 5 alters electronic distribution compared to the 7-methoxy analog. This positional isomerism may influence biological target interactions.
4,7-Dimethoxy-2,3-dimethyl-1H-indole
- Substituents : Methoxy at positions 4 and 7, methyl at 2 and 3.
- Molecular Formula: C₁₂H₁₅NO₂ (molar mass: 205.25 g/mol) .
- Key Differences: The additional methoxy group at position 4 increases polarity and may enhance solubility in polar solvents compared to monosubstituted analogs.
5-Chloro-2,3-dimethyl-1H-indole
- Substituents : Chloro (-Cl) at position 5, methyl at 2 and 3.
- Molecular Formula : C₁₀H₁₀ClN (molar mass: 179.64 g/mol) .
- Key Differences : The electron-withdrawing chloro group increases lipophilicity (XLogP3: 3.4 vs. ~2.3 for 7-methoxy analog) and may enhance membrane permeability in biological systems .
2-Alkyl-7-methoxyindoles
7-Methoxy-2,3-dimethyl-1H-indole
Physicochemical Data
| Compound | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| 7-Methoxy-2,3-dimethyl-1H-indole | 220.22 | ~2.3* | 37.9 |
| 5-Chloro-2,3-dimethyl-1H-indole | 179.64 | 3.4 | 15.8 |
| 4,7-Dimethoxy-2,3-dimethyl-1H-indole | 205.25 | ~1.8* | 45.3 |
*Estimated based on structural analogs .
Biological Activity
7-Methoxy-2,3-dimethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 7-methoxy-2,3-dimethyl-1H-indole, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure : The molecular formula for 7-methoxy-2,3-dimethyl-1H-indole is with a molecular weight of approximately 175.23 g/mol. The presence of the methoxy group at position 7 and two methyl groups at positions 2 and 3 enhances its reactivity and biological activity.
Biological Activity Overview
Research has demonstrated that 7-methoxy-2,3-dimethyl-1H-indole exhibits a range of biological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Evidence suggests that 7-methoxy-2,3-dimethyl-1H-indole can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of 7-methoxy-2,3-dimethyl-1H-indole is attributed to its interaction with specific molecular targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Research indicates that this compound can inhibit IDO, an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and cancer progression .
- Cell Signaling Pathways : It modulates various signaling pathways related to apoptosis (e.g., caspase activation) and cell proliferation (e.g., MAPK/ERK pathway), enhancing its anticancer effects .
Case Studies
- Anticancer Studies : A study evaluated the effects of 7-methoxy-2,3-dimethyl-1H-indole on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability with an IC50 value indicating potent anticancer activity .
- Antimicrobial Activity : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens, demonstrating its potential as an antimicrobial agent.
Summary Table of Biological Activities
Q & A
Q. How to design a kinetic study for the oxidation of 7-methoxy-2,3-dimethyl-1H-indole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
